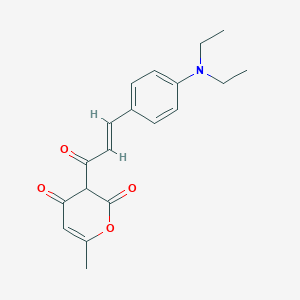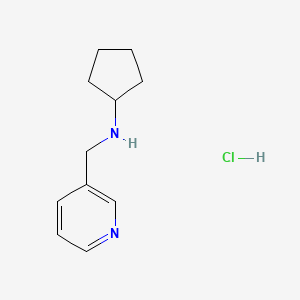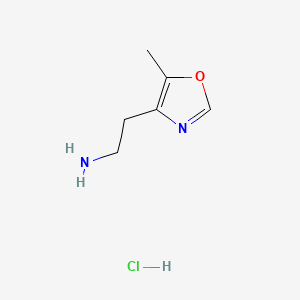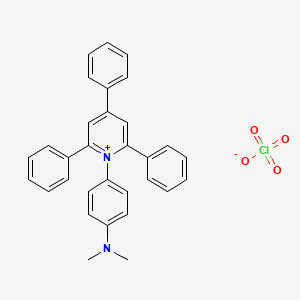
CID 16196356
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
CID 16196356 works by binding to specific receptors in the brain and nervous system. This compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By binding to this receptor, CID 16196356 modulates the activity of neurotransmitters, resulting in altered brain function and behavior.
Biochemical and Physiological Effects:
CID 16196356 has been shown to have various biochemical and physiological effects on the body. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and perception. In the cardiovascular system, CID 16196356 has been shown to increase heart rate and blood pressure, which can have both positive and negative effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
CID 16196356 has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for specific receptors, making it a useful tool for studying the function of these receptors. However, one of the limitations is that this compound can have significant effects on the cardiovascular system, which can complicate experiments involving this compound.
Orientations Futures
There are several future directions for the study of CID 16196356. One direction is to further investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the potential use of this compound as a pesticide in agriculture. Additionally, further research is needed to understand the long-term effects of this compound on the cardiovascular system and other physiological systems in the body.
Conclusion:
In conclusion, CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. While there are advantages and limitations to using this compound in lab experiments, the future directions for research are promising and warrant further investigation.
Méthodes De Synthèse
CID 16196356 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-dimethoxyphenethylamine, also known as DMPEA, and the second compound is 4-bromo-2,5-dimethoxyphenethylamine, also known as 2C-B-Bromo Dragonfly. The reaction between these two compounds results in the formation of CID 16196356. This synthesis method has been optimized and standardized to ensure the purity and quality of the compound.
Applications De Recherche Scientifique
CID 16196356 has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. In agriculture, CID 16196356 has been used as a pesticide due to its properties that repel insects and pests. In environmental science, this compound has been studied for its potential use in water treatment and pollution control.
Propriétés
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDCELROPNDKX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)




![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)



![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)
